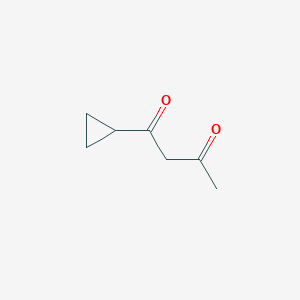
1-Cyclopropyl-1,3-butanedione
Cat. No. B049227
Key on ui cas rn:
21573-10-4
M. Wt: 126.15 g/mol
InChI Key: KLCGMDWRXACELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04515626
Procedure details


Boron trifluoride gas is introduced for one hour at 40° C. into a mixture of 191 g of cyclopropanecarboxylic acid and 45 g of acetone. There is formed a black oily product, which is diluted with 800 ml of ether. The ether phase is then washed 4 times with 300 ml of water each time, and, with ice cooling, 30% sodium hydroxide solution is finally added until the pH value is ~9. The ether layer is separated, and the aqueous phase is extracted three times with 300 ml of ether each time. The ether phases are collected, dried over sodium sulfate, purified with active charcoal, filtered, and concentrated by evaporation. The oil which remains is purified by chromatography through a silica gel column with ether/hexane (1:3) as the eluant. The yield after removal of the solvent by evaporation is 22 g of the title compound as light-coloured oil; refractive index nD24 : 1.488.



Identifiers


|
REACTION_CXSMILES
|
B(F)(F)F.[CH:5]1([C:8]([OH:10])=O)[CH2:7][CH2:6]1.[CH3:11][C:12]([CH3:14])=[O:13]>CCOCC>[CH:5]1([C:8](=[O:10])[CH2:11][C:12](=[O:13])[CH3:14])[CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
|
Name
|
|
|
Quantity
|
191 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There is formed a black oily product, which
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether phase is then washed 4 times with 300 ml of water each time
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with ice cooling, 30% sodium hydroxide solution is finally added until the pH value
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted three times with 300 ml of ether each time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether phases are collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified with active charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil which remains is purified by chromatography through a silica gel column with ether/hexane (1:3) as the eluant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)C(CC(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

